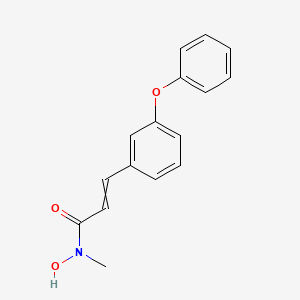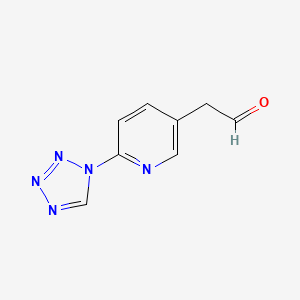
5-iodo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-iodo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid is a quinoline derivative with significant potential in medicinal chemistry. This compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 7th position, and a carboxylic acid group at the 2nd position on the quinoline ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves the iodination of a quinoline precursor. One common method involves the reaction of 7-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more environmentally friendly .
化学反应分析
Types of Reactions
5-iodo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to form dihydroquinolines.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling: Reagents like carbodiimides (e.g., EDC, DCC) for amide formation.
Major Products
Substitution: Formation of 5-amino-7-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
Oxidation: Formation of 5-iodo-7-methyl-4-oxo-1,4-dihydroquinoline N-oxide.
Reduction: Formation of 5-iodo-7-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid.
Coupling: Formation of 5-iodo-7-methyl-4-oxo-1,4-dihydroquinoline-2-carboxamide.
科学研究应用
5-iodo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new drugs targeting bacterial infections and cancer.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-iodo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid is not fully understood but is believed to involve the inhibition of key enzymes or receptors in microbial or cancer cells. The iodine atom may play a crucial role in enhancing the compound’s binding affinity to its molecular targets, leading to increased biological activity. Pathways involved may include DNA synthesis inhibition or disruption of cell membrane integrity .
相似化合物的比较
Similar Compounds
7-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: Lacks the iodine atom, resulting in different biological activity.
5-Bromo-7-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and potency.
5-Iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: Lacks the methyl group at the 7th position, affecting its chemical properties.
Uniqueness
The presence of both the iodine atom and the methyl group in 5-iodo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid makes it unique among quinoline derivatives. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .
属性
分子式 |
C11H8INO3 |
|---|---|
分子量 |
329.09 g/mol |
IUPAC 名称 |
5-iodo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8INO3/c1-5-2-6(12)10-7(3-5)13-8(11(15)16)4-9(10)14/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI 键 |
XIJAMGIOZWTABH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1)I)C(=O)C=C(N2)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
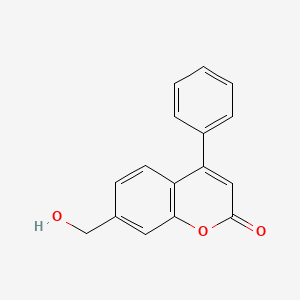
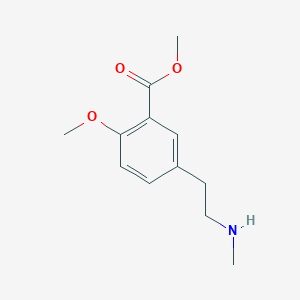
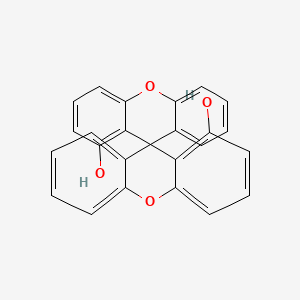
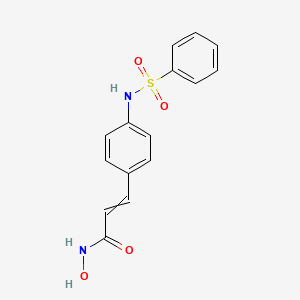
![3-bromo-1-[(4-methoxyphenyl)methyl]azepane-2,4-dione](/img/structure/B8600742.png)

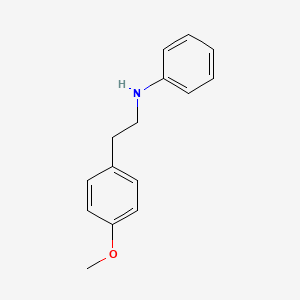
![Ethanone, 1-[6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-](/img/structure/B8600756.png)


